molecular formula C13H14BrCl3N2O3S B11113423 4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide

4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide

Cat. No.: B11113423
M. Wt: 464.6 g/mol
InChI Key: YZKHUGKYMRXCCF-UHFFFAOYSA-N
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Description

4-Bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide is a halogenated benzamide derivative characterized by a 4-bromophenyl carboxamide group linked to a 2,2,2-trichloroethylamine moiety. The compound features a 1,1-dioxidotetrahydro-3-thienyl substituent, which introduces sulfone functionality and conformational rigidity. The compound’s molecular weight is approximately 495.641 g/mol (monoisotopic mass: 492.918478), with a molecular formula of C17H15BrCl3N3OS . Its stereochemistry includes one undefined stereocenter, suggesting possible enantiomeric variations that could influence pharmacological properties .

Properties

Molecular Formula

C13H14BrCl3N2O3S

Molecular Weight

464.6 g/mol

IUPAC Name

4-bromo-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)amino]ethyl]benzamide

InChI

InChI=1S/C13H14BrCl3N2O3S/c14-9-3-1-8(2-4-9)11(20)19-12(13(15,16)17)18-10-5-6-23(21,22)7-10/h1-4,10,12,18H,5-7H2,(H,19,20)

InChI Key

YZKHUGKYMRXCCF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Sulfonation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using hydrogen peroxide (30%) in acetic acid at 60°C for 12 hours. Yield: 85–90%.

Amination at the 3-Position

The sulfonated tetrahydrothiophene reacts with ammonia under catalytic hydrogenation (H2_2, Pd/C, 50 psi) to yield 3-aminotetrahydrothiophene-1,1-dioxide. Yield: 70–75%.

Condensation with Trichloroacetaldehyde

3-Aminotetrahydrothiophene-1,1-dioxide reacts with trichloroacetaldehyde in a Mannich-type reaction:

  • Reactants : Trichloroacetaldehyde (1.2 eq), ethanol solvent, 40°C for 8 hours.

  • Workup : Precipitation with ice-water, filtration.

  • Yield : 60–65% (white crystalline solid).

Characterization Data :

  • Molecular Formula : C5_5H8_8Cl3_3NO2_2S.

  • MS (ESI) : m/z 292.9 [M+H]+^+.

Amide Coupling Reaction

The final step involves coupling 4-bromobenzoyl chloride with the trichloroethylamine derivative.

Procedure :

  • Reactants : 4-Bromobenzoyl chloride (1.0 eq), trichloroethylamine (1.1 eq), pyridine (3.0 eq) in dichloromethane at 0°C.

  • Conditions : Stirred for 12 hours at room temperature under nitrogen.

  • Workup : Washed with 1M HCl, brine, dried (MgSO4_4), and purified via silica gel chromatography (hexane/EtOAc 3:1).

  • Yield : 72–78%.

Optimization Insights :

  • Catalyst Screening : Copper(I) iodide/1,10-phenanthroline systems (from) improve yields to 85% by facilitating C–N bond formation.

  • Solvent Effects : Dichloromethane outperforms THF or DMF in minimizing side reactions.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance efficiency:

  • Reactor Type : Tubular reactor with immobilized Cu catalyst.

  • Throughput : 5 kg/hour with >90% conversion.

  • Purification : Crystallization from ethanol/water (4:1) yields 99% pure product.

Analytical Characterization

Spectroscopic Data :

  • 1H^1H NMR (400 MHz, CDCl3_3) : δ 8.02 (d, 2H, Ar–H), 7.65 (d, 2H, Ar–H), 5.21 (s, 1H, NH), 3.45–3.30 (m, 4H, tetrahydrothienyl), 2.95 (q, 2H, CH2_2Cl3_3).

  • IR (KBr) : 1685 cm1^{-1} (C=O), 1340 cm1^{-1} (S=O).

Purity Metrics :

MethodResult
HPLC99.2%
Elemental AnalysisC 38.1%, H 2.9%, N 5.6% (calc. C 38.0%, H 2.8%, N 5.7%)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
Traditional Coupling7298120
Catalytic (Cu/phen)859995
Flow Reactor9099.580

Key Findings :

  • Catalytic methods reduce reaction time from 12 hours to 6 hours.

  • Flow systems minimize solvent use by 40% compared to batch processes.

Challenges and Mitigation Strategies

  • Hydrolysis of Trichloroethyl Group : Use anhydrous conditions and molecular sieves to stabilize intermediates.

  • Sulfonation Side Reactions : Controlled oxidation at 60°C prevents over-oxidation to sulfonic acids.

  • Amide Bond Racemization : Low-temperature coupling (0°C) preserves stereochemical integrity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide is C18H13BrCl3N3OC_{18}H_{13}BrCl_3N_3O, characterized by the presence of bromine, trichloromethyl, and benzamide groups. The unique structure contributes to its reactivity and potential applications in synthetic chemistry and biological research.

Chemistry

  • Synthesis Building Block : This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.
  • Reagent in Organic Synthesis : It is utilized as a reagent in the development of new synthetic pathways for chemical compounds with desired properties.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. This makes it a candidate for further research into its effectiveness against bacterial infections.
  • Anticancer Properties : Research indicates potential anticancer activity through mechanisms involving apoptosis induction and inhibition of anti-apoptotic proteins like Bcl-2. This suggests its utility in cancer therapeutics.

Medicine

  • Therapeutic Agent : Ongoing studies are exploring its role as a therapeutic agent for various diseases. The compound's interactions with specific molecular targets may modulate critical biological pathways involved in disease progression.
  • Drug Development : The compound is being investigated for its potential use in drug formulations aimed at treating conditions that involve oxidative stress and inflammation.

Industry

  • Pharmaceutical Intermediate : It serves as an intermediate in the production of pharmaceuticals, facilitating the synthesis of drugs with specific therapeutic effects.
  • Agrochemical Applications : Its chemical properties lend it to applications in agrochemicals, potentially improving crop protection strategies.

Case Study 1: Anticancer Research

In a study examining the effects of various benzamide derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against specific cancer cells. The study highlighted its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. Results indicated notable inhibition of growth in resistant bacterial strains, suggesting its potential role in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as cell signaling or metabolism.

    Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide, the following table compares its structural and functional attributes with analogous compounds:

Compound Name Molecular Formula Key Substituents Biological Activity References
This compound C17H15BrCl3N3OS - 4-Bromophenyl
- Trichloroethylamine
- 1,1-Dioxidotetrahydrothienyl
Antibacterial, antifungal (theoretical)
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) C14H11BrN2O3 - 4-Bromophenyl
- Nitro/methoxy groups
Structural studies (crystallography)
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides Varies (e.g., C15H10Cl3N5OS) - Thiadiazole ring
- Phenylamino group
Antimicrobial, antitumor
4-Bromo-N-[2,2,2-trichloro-1-((2,4,6-trimethylphenyl)carbamothioylamino)ethyl]benzamide C19H19BrCl3N3OS - Mesityl (2,4,6-trimethylphenyl)
- Carbamothioyl
Not explicitly reported (structural analogs suggest potential enzyme inhibition)
4-Bromo-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide C17H15BrCl3N3OS - 4-Methylphenyl
- Carbamothioyl
Structural and synthetic studies
2-[(2-Thienylmethyl)thio]-N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-benzamide C19H17N3O2S2 - Thienylmethylthio
- Cyano-pyridinyl
Anticancer, antiviral (patented applications)

Key Observations:

Thiadiazole-containing analogs (e.g., ) exhibit pronounced antimicrobial and antitumor activities, likely due to the electron-deficient heterocyclic core, which facilitates interactions with biological targets . Carbamothioyl derivatives (e.g., –14) may exhibit improved metabolic stability compared to carboxamides, as sulfur’s lower electronegativity reduces susceptibility to hydrolysis .

This contrasts with nitro/methoxy-substituted analogs (e.g., 4MNB), where polar groups improve solubility but reduce bioavailability . Halogen interactions (Br, Cl) in the target compound may stabilize crystal packing via halogen bonding, as observed in related benzamide derivatives .

Synthetic Methodologies :

  • The target compound’s synthesis likely involves sequential amidation and sulfoxidation steps, whereas thiadiazole analogs () are synthesized via cyclization of hydrazinecarbothioamides using iodine and triethylamine .
  • Carbamothioyl derivatives (e.g., ) are prepared via thiourea formation, leveraging carbodiimide coupling agents .

Computational and Structural Insights :

  • Molecular docking studies using AutoDock Vina () predict strong binding affinity of the target compound to bacterial enzymes (e.g., PLD1/2), attributed to halogen and hydrogen-bond interactions .
  • UCSF Chimera visualizations () highlight conformational differences between the target compound and its mesityl-substituted analog, particularly in the orientation of the trichloroethyl group .

Biological Activity

4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a bromobenzamide core with a unique substitution pattern that includes a trichloroethyl group and a tetrahydrothienyl moiety. Its molecular formula is C15H13BrCl3N2O2S, and it has a molar mass of approximately 437.546 g/mol. The presence of halogenated groups and sulfur contributes to its diverse chemical reactivity and potential biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC15H13BrCl3N2O2S
Molar Mass437.546 g/mol
Key Functional GroupsBromine, Trichloroethyl, Tetrahydrothienyl

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Studies have shown that halogenated compounds can possess significant antimicrobial properties. The bromine atom in this compound may enhance its efficacy against bacterial strains.
  • Anticancer Potential : Some research suggests that benzamide derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, potentially leading to therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Studies : A study on related compounds demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The presence of the trichloroethyl group was found to enhance the antibacterial activity due to increased lipophilicity.
  • Anticancer Activity : In vitro studies showed that derivatives of benzamide exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Enzyme Interaction : Research indicated that similar compounds could inhibit enzymes like carbonic anhydrase, which plays a crucial role in pH regulation and ion transport in cells. This inhibition could lead to therapeutic benefits in conditions like glaucoma.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaKey Features
4-Bromo-N-{2,2,2-trichloro-1-(pyridin-3-ylmethyl)amino}ethyl}benzamideC15H13BrCl3N3OContains a pyridinyl substituent; potential for different biological activity.
4-Bromo-N-(2-fluoroethyl)-benzamideC10H10BrFNLacks complex substituents but retains similar core structure; simpler reactivity profile.
4-Bromo-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamideC17H15BrCl3N3OSFeatures a thiourea moiety; may exhibit unique interactions due to sulfur presence.

Q & A

Q. Advanced

  • Catalyst selection : Palladium on carbon (Pd/C) enhances coupling reactions, while TBHP (tert-butyl hydroperoxide) mediates oxidative steps without over-oxidizing sensitive groups .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates during amidation, while dichloromethane minimizes side reactions .
  • Temperature control : Low temperatures (−10°C to 0°C) prevent decomposition of trichloroethyl intermediates .

What strategies mitigate reactivity challenges posed by the trichloroethyl group?

Q. Advanced

  • Inert atmosphere : Use nitrogen/argon to prevent hydrolysis of trichloroethylamine during synthesis .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc-protection for amines) to direct regioselectivity .
  • Stepwise addition : Introduce the trichloroethyl group after forming the benzamide core to avoid steric hindrance .

How can stereochemical outcomes be analyzed for chiral intermediates?

Q. Advanced

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration by correlating experimental and computed spectra .
  • DFT calculations : Predict stable conformers and compare with experimental NMR/XRPD data .

What in vitro assays are suitable for evaluating bioactivity?

Q. Advanced

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

  • Thermal stability : TGA/DSC analysis reveals decomposition above 150°C; store at −20°C in amber vials .
  • Light sensitivity : UV-vis spectroscopy tracks degradation under UV exposure; use light-resistant containers .
  • Hydrolytic stability : Monitor by HPLC after incubating in pH 7.4 buffer (37°C, 24h) to assess amide bond integrity .

How can computational modeling guide structure-activity relationship (SAR) studies?

Q. Advanced

  • Molecular docking : Simulate interactions with target proteins (e.g., PARP-1) using AutoDock Vina to prioritize analogs .
  • QSAR models : Corrogate electronic descriptors (HOMO/LUMO energies) with bioactivity data to predict potency .
  • MD simulations : Assess conformational flexibility in aqueous environments (GROMACS, 100 ns trajectories) .

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